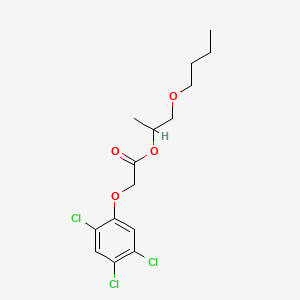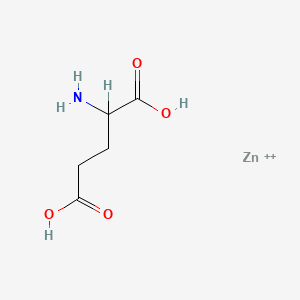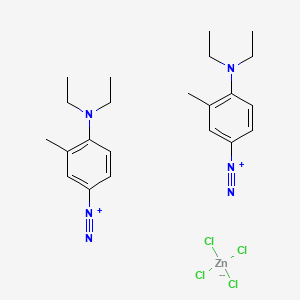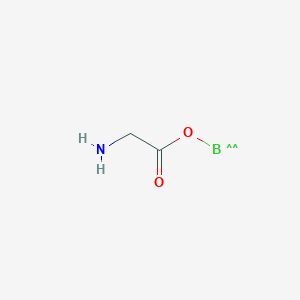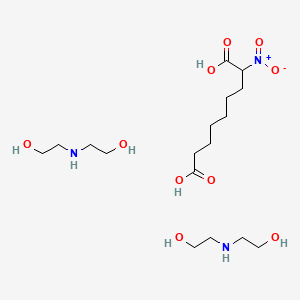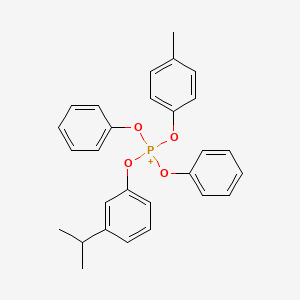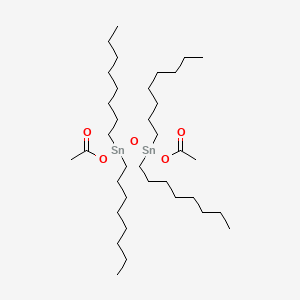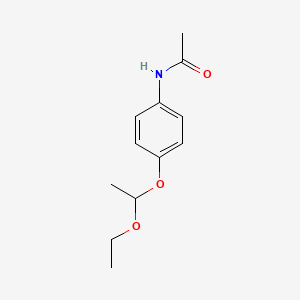
Sodium 4-diazo-3,4-dihydro-3-oxonaphthalene-1-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-diazo-3,4-dihydro-3-oxonaphthalene-1-sulphonate is a diazo compound that is widely used in various chemical processes. It is known for its unique structure, which includes a diazo group attached to a naphthalene ring. This compound is often utilized in the synthesis of dyes and pigments due to its ability to form stable azo compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-diazo-3,4-dihydro-3-oxonaphthalene-1-sulphonate typically involves the diazotization of 4-amino-3,4-dihydro-3-oxonaphthalene-1-sulphonic acid. This process is carried out in an acidic medium, usually with hydrochloric acid, and sodium nitrite is used as the diazotizing agent. The reaction is conducted at low temperatures to ensure the stability of the diazonium salt formed.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to maintain the quality and yield of the product. The final product is often purified through recrystallization or other suitable purification techniques to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can participate in substitution reactions, particularly electrophilic substitution, due to the presence of the diazo group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines.
Applications De Recherche Scientifique
Sodium 4-diazo-3,4-dihydro-3-oxonaphthalene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of azo dyes and pigments, which are important in various industrial applications.
Biology: This compound can be used as a labeling reagent in biological studies, particularly in the labeling of proteins and nucleic acids.
Industry: this compound is used in the production of dyes, pigments, and other colorants.
Mécanisme D'action
The mechanism of action of Sodium 4-diazo-3,4-dihydro-3-oxonaphthalene-1-sulphonate involves the formation of a diazonium ion, which can then participate in various chemical reactions. The diazonium ion is highly reactive and can undergo coupling reactions with aromatic compounds to form azo compounds. These reactions are facilitated by the presence of electron-donating or electron-withdrawing groups on the aromatic ring, which influence the reactivity and stability of the diazonium ion.
Comparaison Avec Des Composés Similaires
- 3-Diazo-3,4-dihydro-4-oxonaphthalene-1-sulfonyl chloride
- 1,2-Naphthoquinone-2-diazide-4-sulfonyl chloride
- 2-Diazo-1,2-dihydro-1-oxo-4-naphthalenesulfonyl chloride
Comparison: Sodium 4-diazo-3,4-dihydro-3-oxonaphthalene-1-sulphonate is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for aqueous reactions. In contrast, other similar compounds like 3-Diazo-3,4-dihydro-4-oxonaphthalene-1-sulfonyl chloride are typically used in non-aqueous media due to their lower solubility in water. This difference in solubility and reactivity makes this compound a preferred choice for certain applications, particularly those involving aqueous systems.
Propriétés
Numéro CAS |
5114-93-2 |
|---|---|
Formule moléculaire |
C10H5N2NaO4S |
Poids moléculaire |
272.21 g/mol |
Nom IUPAC |
sodium;4-diazonio-3-oxidonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H6N2O4S.Na/c11-12-10-7-4-2-1-3-6(7)9(5-8(10)13)17(14,15)16;/h1-5H,(H-,13,14,15,16);/q;+1/p-1 |
Clé InChI |
DFIOVEABAWHTEU-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2[N+]#N)[O-])S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


